(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine

Vue d'ensemble

Description

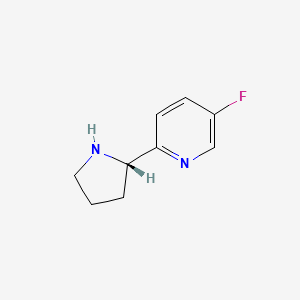

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 5th position of the pyridine ring and a pyrrolidine ring attached to the 2nd position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and (S)-pyrrolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 5-fluoropyridine.

Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine has been investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural characteristics suggest possible interactions with neurotransmitter receptors, indicating potential anxiolytic and antidepressant effects. Preliminary studies have shown that this compound may modulate neurotransmitter activity, making it a candidate for treating mood disorders and neurological conditions.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. In vitro studies have shown that certain pyrrolidine derivatives can inhibit the growth of cancer cells, including mouse leukemia cells. The mechanism of action often involves the inhibition of cell proliferation through various pathways, such as apoptosis induction and cell cycle arrest .

Antibacterial Properties

this compound has also demonstrated significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects.

Materials Science

The compound is explored for its role in the synthesis of advanced materials with unique electronic and optical properties. Its ability to act as a building block in creating more complex molecules makes it valuable in developing novel materials for electronic applications.

Biological Studies

This compound serves as a tool compound in biological studies to elucidate the role of pyridine derivatives in various biochemical pathways. Its interactions with enzymes and receptors are studied to better understand the structure-activity relationships (SARs) that dictate its biological efficacy .

Industrial Applications

In industrial contexts, this compound is utilized as an intermediate in the synthesis of agrochemicals and other chemical products. Its versatility allows for various functionalizations that can lead to the production of valuable chemical entities used in agriculture and manufacturing.

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential anxiolytic and antidepressant effects; anticancer activity against leukemia cells |

| Antibacterial Properties | Strong activity against Staphylococcus aureus and Escherichia coli with low MIC values |

| Materials Science | Used as a building block for advanced electronic materials |

| Biological Studies | Tool for studying biochemical pathways; significant interactions with enzymes and receptors |

| Industrial Applications | Intermediate in agrochemical synthesis; versatile functionalization capabilities |

Case Studies

- Anticancer Research : A study highlighted the efficacy of this compound derivatives against mouse leukemia cells, showcasing their potential to inhibit cell proliferation effectively.

- Antibacterial Activity Assessment : In vitro tests demonstrated that related compounds exhibited MIC values as low as 11 nM against S. aureus, underscoring their potential as effective antibacterial agents.

- Neuropharmacological Studies : Initial investigations into the neuropharmacological effects of this compound suggest its potential role in modulating neurotransmitter systems, paving the way for further research into its therapeutic applications.

Mécanisme D'action

The mechanism of action of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-Nornicotine: A structurally similar compound with a pyrrolidine ring attached to a pyridine ring but lacking the fluorine atom.

(S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and alter its interaction with biological targets, making it a valuable scaffold for drug discovery and other applications.

Activité Biologique

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Profile

- Chemical Formula : C₉H₁₂ClFN₂

- CAS Number : 2306261-89-0

- Synonyms : AS-71309, N16950, 5-fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structural features enable it to act as an agonist or antagonist at specific receptors, thereby modulating downstream signaling pathways. Notably, the spatial orientation of substituents on the pyrrolidine ring influences its binding affinity and selectivity towards enantioselective proteins.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. For instance, studies have demonstrated that similar pyrrolidine derivatives can inhibit bacterial growth significantly:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

These findings suggest that the compound may serve as a lead in developing new antibacterial agents .

Anticancer Activity

This compound has also been explored for its anticancer potential. Preliminary studies indicate that it may interact with cancer cell signaling pathways, leading to apoptosis in malignant cells. The compound's structural complexity allows it to engage with multiple targets within cancer cells, which may enhance its efficacy compared to traditional chemotherapeutics.

Neuropharmacological Effects

In neuropharmacology, this compound has shown promise as a candidate for treating mood disorders such as anxiety and depression. Its structural similarity to neurotransmitter modulators suggests potential interactions with neurotransmitter receptors, leading to anxiolytic and antidepressant effects .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrrolidine derivatives, including this compound. The compound demonstrated significant growth inhibition against S. aureus and E. coli, highlighting its potential as a broad-spectrum antibacterial agent .

- Anticancer Mechanisms : In vitro assays revealed that this compound could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. Further research is needed to elucidate the specific molecular mechanisms involved.

- Neuropharmacological Studies : Preliminary animal studies indicated that administration of this compound resulted in reduced anxiety-like behaviors in rodent models, suggesting its potential application in treating anxiety disorders.

Propriétés

IUPAC Name |

5-fluoro-2-[(2S)-pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSQFFINRZJSLM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.